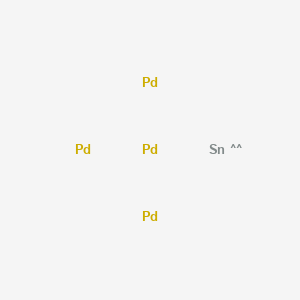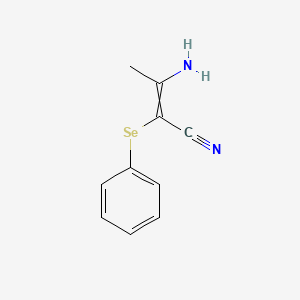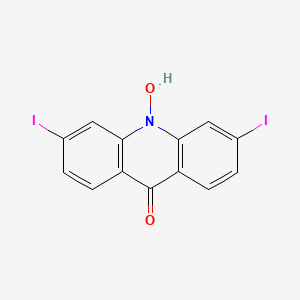
10-Hydroxy-3,6-diiodoacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-3,6-diiodoacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of hydroxy and diiodo substituents on the acridine core can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of nitro groups to the acridine core.
Reduction: Conversion of nitro groups to amino groups.
Iodination: Introduction of iodine atoms at specific positions.
Hydroxylation: Introduction of a hydroxy group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-3,6-diiodoacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of iodine atoms to hydrogen.
Substitution: Replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: Used in the development of materials with specific properties, such as dyes or sensors.
Mechanism of Action
The mechanism of action of 10-Hydroxy-3,6-diiodoacridin-9(10H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxy and diiodo substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a similar core structure.
9-Aminoacridine: A derivative with an amino group at the 9-position.
3,6-Diiodoacridine: A derivative with iodine atoms at the 3 and 6 positions.
Uniqueness
10-Hydroxy-3,6-diiodoacridin-9(10H)-one is unique due to the presence of both hydroxy and diiodo substituents, which can significantly influence its chemical properties and biological activities compared to other acridine derivatives.
Properties
CAS No. |
137452-20-1 |
|---|---|
Molecular Formula |
C13H7I2NO2 |
Molecular Weight |
463.01 g/mol |
IUPAC Name |
10-hydroxy-3,6-diiodoacridin-9-one |
InChI |
InChI=1S/C13H7I2NO2/c14-7-1-3-9-11(5-7)16(18)12-6-8(15)2-4-10(12)13(9)17/h1-6,18H |
InChI Key |
JXBIGPIPZNWUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N(C3=C(C2=O)C=CC(=C3)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one](/img/structure/B14285893.png)
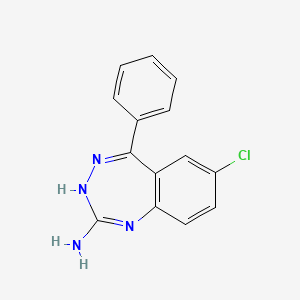
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
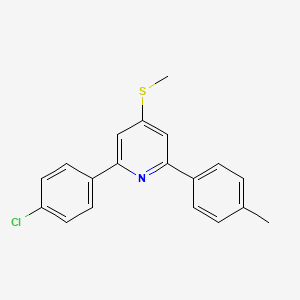
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)

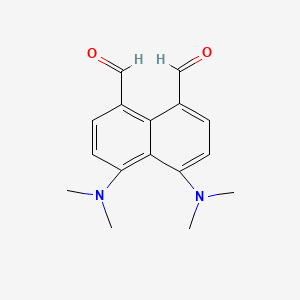
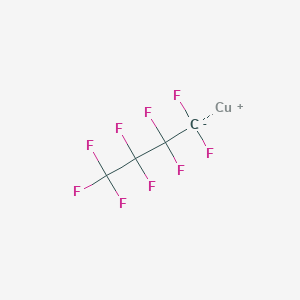
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)
